molecular formula C26H34F3N5O7S B609942 SNX-5422 mesylate CAS No. 1173111-67-5

SNX-5422 mesylate

Katalognummer B609942
CAS-Nummer: 1173111-67-5
Molekulargewicht: 617.6412
InChI-Schlüssel: NVGFSTMGRRADRG-IOJSEOPQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SNX-5422 mesylate, also known as PF-04929113, is a synthetic, novel, small molecule Hsp90 Inhibitor . It is an experimental drug that blocks Hsp90 and is being evaluated for safety and efficacy in patients with cancer . It is a prodrug of SNX-2112, which is the active form .


Molecular Structure Analysis

The molecular formula of SNX-5422 mesylate is C26H34F3N5O7S . The average molecular weight is 617.640 Da . The structure of SNX-5422 is established through x-ray analysis of a co-crystal of SNX-1231 with the N-terminal domain of hsp90 .

Wissenschaftliche Forschungsanwendungen

  • SNX-5422 mesylate targets the human heat-shock protein 90 (Hsp90) and shows potential in inhibiting tumor cell proliferation by degrading oncogenic client proteins, including HER2/ERBB2 (Definitions, 2020).

  • It has been observed to interfere with mitochondrial metabolism in TP53 mutant tumors, impacting onco-metabolic pathways which are crucial for cancer cell survival and growth (E. Orlemans, 2018).

  • SNX-5422 combined with carboplatin and paclitaxel has been studied in phase 1 clinical trials for advanced lung cancers, showing a promising safety profile and evidence of efficacy (M. Gutierrez et al., 2015).

  • In phase I dose-escalation studies, SNX-5422 demonstrated tolerability and preliminary evidence of clinical activity in patients with refractory solid tumors (J. Infante et al., 2014).

  • Its combination with checkpoint inhibitors in preclinical studies showed enhanced antitumor effects, suggesting potential utility in immunotherapy for cancer treatment (Yanmei Sun, Xirou Hu, E. Orlemans, 2018).

  • Another phase 1B study evaluated SNX-5422 plus carboplatin and paclitaxel in advanced non-small-cell lung cancer (NSCLC), highlighting its synergistic potential with these chemotherapeutic agents (M. Gutierrez et al., 2017).

  • It also shows promise in SARS-CoV-2 research, where SNX-5422 was found to inhibit the virus's replication and reduce inflammation in airway cells, indicating potential as an early-stage therapeutic agent for COVID-19 (R. Goswami et al., 2021).

Zukünftige Richtungen

SNX-5422 is under investigation for its potential to overcome ibrutinib resistance in Mantle cell lymphomas . The addition of SNX-5422 to an established dose of ibrutinib may provide clinical response in subjects who have residual disease .

Eigenschaften

IUPAC Name

[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F3N5O4.CH4O3S/c1-24(2)10-18-21(19(34)11-24)22(25(26,27)28)32-33(18)14-5-8-16(23(30)36)17(9-14)31-13-3-6-15(7-4-13)37-20(35)12-29;1-5(2,3)4/h5,8-9,13,15,31H,3-4,6-7,10-12,29H2,1-2H3,(H2,30,36);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGFSTMGRRADRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)OC(=O)CN)C(F)(F)F)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34F3N5O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151761
Record name SNX-5422 mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

SNX-5422 mesylate

CAS RN

1173111-67-5
Record name SNX-5422 mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173111675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SNX-5422 mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SNX-5422 MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3BO8V06RM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
20
Citations
N Reddy, PM Voorhees, BE Houk, N Brega… - … Myeloma and Leukemia, 2013 - Elsevier
… safety results obtained from the first 2 cohorts enrolled in SNX-5422-CLN1-001 (a phase I, open-label, dose-escalation study of the safety and pharmacokinetics of SNX-5422 mesylate …
Number of citations: 43 www.sciencedirect.com
P Fadden, KH Huang, JM Veal, PM Steed… - Chemistry & biology, 2010 - cell.com
… Single doses of SNX-5422 mesylate were administered by oral gavage to three groups of nine animals, at 10, 20, and 30 mg/kg. Blood samples were collected from three rats at each …
Number of citations: 95 www.cell.com
T Taldone, A Gozman, R Maharaj, G Chiosis - Current opinion in …, 2008 - Elsevier
… A Phase I trial of orally administered SNX-5422 mesylate opened in late May 2007 in patients with refractory solid tumor malignancies. The results of a Phase I dose-escalation study on …
Number of citations: 344 www.sciencedirect.com
YS Kim, SV Alarcon, S Lee, MJ Lee… - Current topics in …, 2009 - ingentaconnect.com
… SNX-5422 mesylate (amino-acetic acid 4-[2-carbamoyl5-(6,6-dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydroindazol-1-yl)-phenylamino]-cyclohexyl ester methanesulfonate), …
Number of citations: 347 www.ingentaconnect.com
HL Kim, M Cassone, L Otvos Jr… - Cancer biology & …, 2008 - Taylor & Francis
Heat shock protein 90 (Hsp90) is an ATP-dependent chaperone and a noteworthy component of cellular folding machinery in eukaryotes and bacteria. What makes Hsp90 specifically …
Number of citations: 44 www.tandfonline.com
R Moradi-Marjaneh, SM Hassanian, GA Ferns… - Heat Shock Protein 90 in …, 2019 - Springer
Colorectal cancer (CRC) is one of the most common causes of cancer- related death globally. Despite recent advances in diagnosis and treatment, CRC remains one of the leading …
Number of citations: 4 link.springer.com
V Petrikaitė, D Matulis - Medicina, 2011 - mdpi.com
This review describes the recent progress in the field of heat shock protein 90 (Hsp90) inhibitor design. Hsp90 is a heat shock protein with a molecular weight of approximately 90 kDa. …
Number of citations: 15 www.mdpi.com
K Sidera, E Patsavoudi - Recent patents on anti-cancer drug …, 2014 - ingentaconnect.com
In the last decade, the molecular chaperone HSP90 has emerged as an important target in cancer therapeutics and has subsequently become the focus of several drug discovery and …
Number of citations: 290 www.ingentaconnect.com
Z Albakova, MKS Siam, PK Sacitharan… - Translational …, 2021 - Elsevier
Heat shock proteins (HSPs) are a large family of molecular chaperones aberrantly expressed in cancer. The expression of HSPs in tumor cells has been shown to be implicated in the …
Number of citations: 69 www.sciencedirect.com
A Rajan, M Gutierrez, G Giaccone - Annals of oncology, 2008 - ncbi.nlm.nih.gov
Lung cancer continues to be the leading cause of cancer mortality despite steady improvements in treatment modalities over the last few years. Five-year survival remains unacceptably …
Number of citations: 9 www.ncbi.nlm.nih.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.